![molecular formula C19H18Cl2N2O3S B275771 4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the synthesis of 5-(3,5-dichlorophenyl)-2-furylmethanol, which is then converted into its corresponding amine. This amine is subsequently reacted with 4-(2-bromoethyl)benzenesulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Uniqueness
4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is unique due to its complex structure, which includes both a dichlorophenyl and a furyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, setting it apart from simpler sulfonamides.
Propiedades
Fórmula molecular |
C19H18Cl2N2O3S |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
4-[2-[[5-(3,5-dichlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18Cl2N2O3S/c20-15-9-14(10-16(21)11-15)19-6-3-17(26-19)12-23-8-7-13-1-4-18(5-2-13)27(22,24)25/h1-6,9-11,23H,7-8,12H2,(H2,22,24,25) |
Clave InChI |
UGWWQRKXYRRXRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


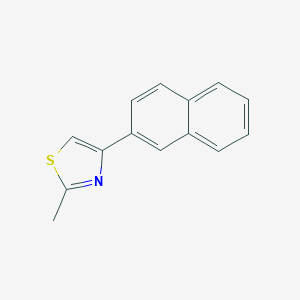
![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)
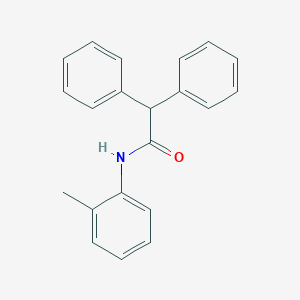
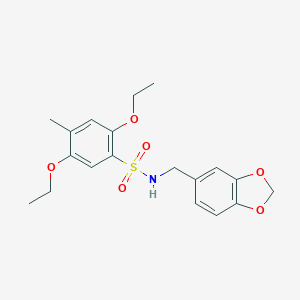
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
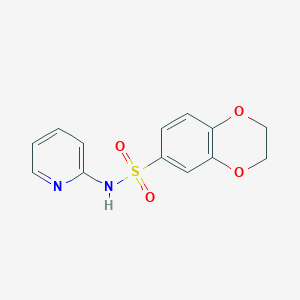
![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)
![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
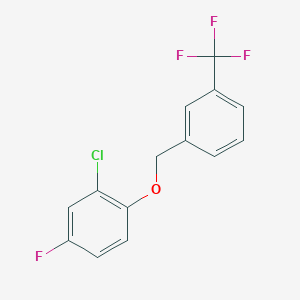
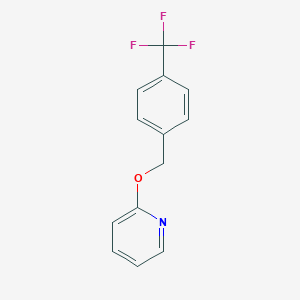
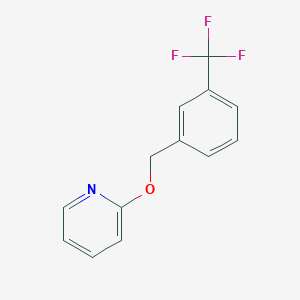
![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
